molecular formula C18H13N7 B11503858 7-Benzyl-3-pyridin-4-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-Benzyl-3-pyridin-4-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11503858
M. Wt: 327.3 g/mol
InChI Key: JQGMGAWIZLDXIL-UHFFFAOYSA-N
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Description

7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with benzyl and pyridyl substituents. The compound’s structural complexity and potential biological activities make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole and triazole derivatives, followed by cyclization and functional group modifications. For instance, the Dimroth rearrangement is often employed to achieve the desired triazolo[4,3-c]pyrimidine scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It is used in studies to understand enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has shown promise as a CDK2 inhibitor, which is a target for cancer treatment . Its cytotoxic activities against cancer cell lines like MCF-7 and HCT-116 have been documented .

Mechanism of Action

The mechanism of action of 7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities.

    Triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and is studied for its medicinal properties.

Uniqueness: 7-benzyl-3-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of benzyl and pyridyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

IUPAC Name

10-benzyl-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13N7/c1-2-4-13(5-3-1)11-25-17-15(10-21-25)18-23-22-16(24(18)12-20-17)14-6-8-19-9-7-14/h1-10,12H,11H2

InChI Key

JQGMGAWIZLDXIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5

Origin of Product

United States

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